molecular formula C11H20N2 B12075012 1-Neopentylpiperidine-4-carbonitrile

1-Neopentylpiperidine-4-carbonitrile

Cat. No.: B12075012
M. Wt: 180.29 g/mol
InChI Key: KCTJVKMKGGWIDG-UHFFFAOYSA-N
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Description

1-Neopentylpiperidine-4-carbonitrile is a chemical compound characterized by a piperidine ring substituted with a neopentyl group and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Neopentylpiperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of piperidine with neopentyl bromide, followed by the introduction of a nitrile group at the 4-position. The reaction typically proceeds under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Neopentylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The piperidine ring can undergo substitution reactions, where the neopentyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or bromine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-Neopentylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored as a precursor for the development of new therapeutic agents, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-neopentylpiperidine-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Neopentylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:

    1-Methylpiperidine-4-carbonitrile: Similar structure but with a methyl group instead of a neopentyl group, leading to different steric and electronic properties.

    1-Phenylpiperidine-4-carbonitrile: Contains a phenyl group, which significantly alters its chemical reactivity and biological activity.

    1-Cyclohexylpiperidine-4-carbonitrile: The cyclohexyl group introduces additional steric hindrance, affecting its interactions with molecular targets.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)piperidine-4-carbonitrile

InChI

InChI=1S/C11H20N2/c1-11(2,3)9-13-6-4-10(8-12)5-7-13/h10H,4-7,9H2,1-3H3

InChI Key

KCTJVKMKGGWIDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCC(CC1)C#N

Origin of Product

United States

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